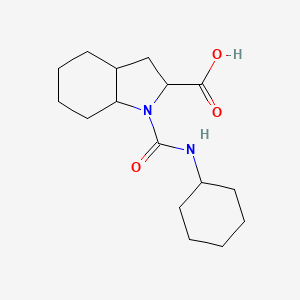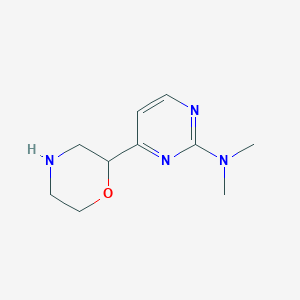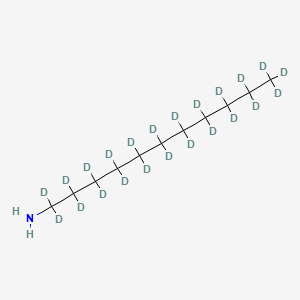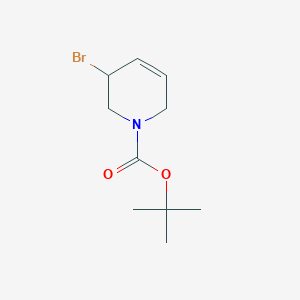
2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide is a chemical compound with a unique structure that includes an isoindole ring, an amino group, and a cyanoacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide typically involves the reaction of isoindole derivatives with cyanoacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro derivatives of the isoindole ring.
Reduction: Amino derivatives replacing the cyano group.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific target being studied. For example, in cancer research, it may inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
- 2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile
- 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide
Uniqueness
2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its cyanoacetamide moiety, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery.
Eigenschaften
Molekularformel |
C11H8N4O |
|---|---|
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide |
InChI |
InChI=1S/C11H8N4O/c12-5-8(11(14)16)9-6-3-1-2-4-7(6)10(13)15-9/h1-4H,(H2,13,15)(H2,14,16)/b9-8- |
InChI-Schlüssel |
YBZONEVKMXQFPP-HJWRWDBZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)N)/N=C2N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



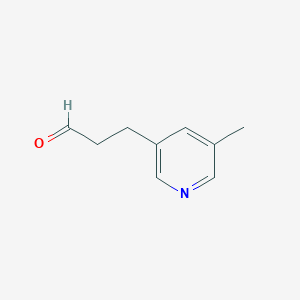
![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)
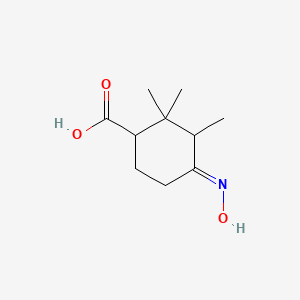
![2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B12315443.png)

amine](/img/structure/B12315451.png)
![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)
